molecular formula C14H12O2 B072208 2-Hydroxy-5-methylbenzophenone CAS No. 1470-57-1

2-Hydroxy-5-methylbenzophenone

Cat. No.: B072208
CAS No.: 1470-57-1
M. Wt: 212.24 g/mol
InChI Key: OQERFUGURPLBQH-UHFFFAOYSA-N
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Description

2-Hydroxy-5-methylbenzophenone is an organic compound with the molecular formula C₁₄H₁₂O₂. It is a derivative of benzophenone, characterized by the presence of a hydroxyl group at the second position and a methyl group at the fifth position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

2-Hydroxy-5-methylbenzophenone has diverse applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of antibacterial and antifungal agents.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications due to its chemical reactivity.

    Industry: Utilized in the production of various chemical intermediates and as a UV absorber in sunscreens and other cosmetic products.

Safety and Hazards

2-Hydroxy-5-methylbenzophenone can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and it should be used only outdoors or in a well-ventilated area .

Future Directions

The future directions for the use and study of 2-Hydroxy-5-methylbenzophenone are not specified in the search results. As a reagent, it may continue to be used in the synthesis of various compounds, including potential new antibacterial and antifungal agents .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-5-methylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methyl and hydroxyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under various conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated, alkylated, or acylated products.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-methylbenzophenone involves its interaction with molecular targets through its hydroxyl and carbonyl groups. These functional groups enable the compound to participate in hydrogen bonding, electron transfer, and other interactions with biological molecules, leading to its observed effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Hydroxybenzophenone
  • 2,4-Dihydroxybenzophenone
  • 2-Hydroxy-4-methoxybenzophenone
  • 3-Hydroxybenzophenone

Comparison: 2-Hydroxy-5-methylbenzophenone is unique due to the presence of both a hydroxyl group and a methyl group on the benzene ring, which influences its chemical reactivity and physical properties. Compared to 2-Hydroxybenzophenone, the methyl group in this compound provides additional steric hindrance and electronic effects, altering its reactivity and interactions with other molecules.

Properties

IUPAC Name

(2-hydroxy-5-methylphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10-7-8-13(15)12(9-10)14(16)11-5-3-2-4-6-11/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQERFUGURPLBQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047881
Record name 2-Hydroxy-5-methylbenzophenone
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Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1470-57-1
Record name 2-Hydroxy-5-methylbenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1470-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Hydroxy-5-methylbenzophenone
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Record name 2-Hydroxy-5-methylbenzophenone
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Record name 2-Hydroxy-5-methylbenzophenone
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Record name 2-hydroxy-5-methylbenzophenone
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Record name 2-HYDROXY-5-METHYLBENZOPHENONE
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Synthesis routes and methods

Procedure details

##STR19## 38 g (0.3 mol) of dimethylcyclohexylamine and 27 g (0.25 mol) of p-cresol in 150 ml of chlorobenzene were initially taken. 35.1 g (0.25 mol) of benzoyl chloride were added dropwise over one hour, the temperature increasing to 50° C. After cooling to room temperature, the suspension was added to 100 ml of water in order to separate off the dimethylcyclohexylamine hydrochloride. The organic phase was separated off and was dried by partial distillation. 33 g (0.25 mol) of aluminum trichloride were then added a little at a time at room temperature in the course of 30 minutes. During this procedure, the internal temperature increased to 50° C. The batch was stirred at 130° C. for about 10 hours until the evolution of HCl gas had ceased. After cooling to 60° C., the reaction mixture was poured onto ice water. The phases were separated and the aqueous phase was extracted twice with chlorobenzene. The combined organic phases were dried over magnesium sulfate and then evaporated down. 43 g (corresponding to a yield of 81%) of 2-hydroxy-5-methylbenzophenone were obtained. 25 g (0.12 mol) of the compound were then dissolved in 150 ml of methanol, and 4.1 g of sodium hydroxide in 30 ml of methanol were then added. The refluxing reaction mixture was stirred for 3 hours and then evaporated down in a rotary evaporator. 27 g (corresponding to a yield of 98%) of the title compound were obtained in the form of an orange solid.
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Quantity
35.1 g
Type
reactant
Reaction Step Three
Quantity
33 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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